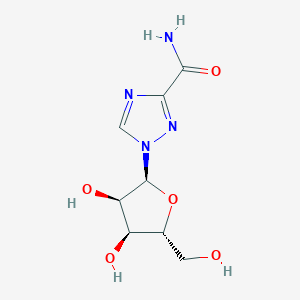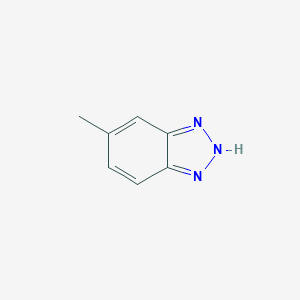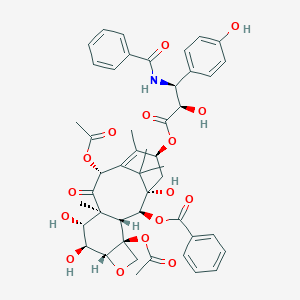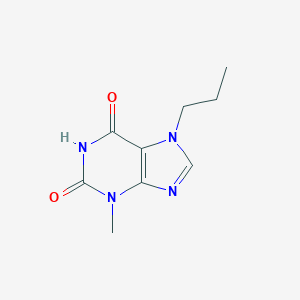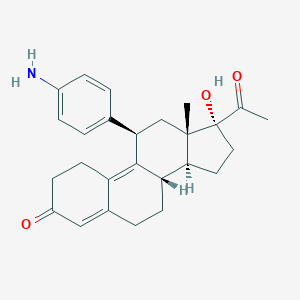
N,N-Didesmethyl Ulipristal
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El dihidrato de LY-246736 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el antagonismo de los receptores opioides y las reacciones químicas relacionadas.
Biología: El compuesto se utiliza para investigar las vías biológicas que involucran los receptores μ-opioides.
Medicina: El dihidrato de LY-246736 se utiliza principalmente para prevenir el íleo posoperatorio y para estudiar la motilidad gastrointestinal.
Industria: Se utiliza en la industria farmacéutica para el desarrollo de medicamentos dirigidos a los receptores opioides
Mecanismo De Acción
El dihidrato de LY-246736 ejerce sus efectos uniéndose competitivamente a los receptores μ-opioides en el tracto gastrointestinal. Este antagonismo evita que los opioides se unan a estos receptores, contrarrestando así los efectos inhibitorios de los opioides sobre la motilidad y secreción gastrointestinal. El compuesto no cruza la barrera hematoencefálica, asegurando que solo afecta a los receptores opioides periféricos .
Compuestos Similares:
Naloxona: Otro antagonista de los receptores μ-opioides, pero cruza la barrera hematoencefálica y se utiliza para revertir la sobredosis de opioides.
Naltrexona: Similar a la naloxona, pero tiene una duración de acción más larga y se utiliza para la dependencia de los opioides y el alcohol.
Metilnaltrexona: Un antagonista de los receptores μ-opioides de acción periférica como el dihidrato de LY-246736, utilizado para tratar el estreñimiento inducido por opioides.
Unicidad: El dihidrato de LY-246736 es único por su alta selectividad para los receptores μ-opioides y su incapacidad para cruzar la barrera hematoencefálica, lo que lo hace ideal para dirigirse a los efectos periféricos de los opioides sin afectar las funciones centrales de los opioides .
Análisis Bioquímico
Biochemical Properties
N,N-Didesmethyl Ulipristal interacts with various enzymes and proteins in biochemical reactions . It is a derivative of 19-norprogesterone and has both antagonistic and partial agonist activity at the progesterone receptor . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses . Specific studies on this compound are currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors . The compound may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It could interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El dihidrato de LY-246736 se sintetiza en un proceso de varios pasos a partir de 1,3-dimetil-4-piperidona. La síntesis implica los siguientes pasos clave :
Preparación de Piperidinol: El piperidinol se prepara a partir de 1,3-dimetil-4-piperidona utilizando metodología estándar.
Eliminación Selectiva: La tetrahidropiridina se forma por la eliminación térmica cis de un carbonato de etilo a 190°C en Decalín en reflujo.
Alquilación: La metaloenamina se alquila con sulfato de dimetilo a -50°C, produciendo el producto de alquilación gamma trans-3,4-dimetil.
Reducción y Desalquilación: La enamina se reduce con borohidruro de sodio, seguido de N,O-desalquilación con cloroformato de fenilo y HBr/AcOH.
Bencilacion: El grupo bencilo se introduce mediante bencilacion no selectiva del dianión del aducto de Michael a -20°C.
Hidrólisis y Acoplamiento: El éster se hidroliza con hidróxido de sodio, seguido del acoplamiento DCC del éster de glicina y una mayor hidrólisis.
Métodos de Producción Industrial: La producción industrial del dihidrato de LY-246736 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. El dihidrato cristalino se aísla directamente de la mezcla de reacción de saponificación tras la neutralización con ácido clorhídrico .
Tipos de Reacciones:
Oxidación: El dihidrato de LY-246736 puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina.
Reducción: El compuesto se puede reducir utilizando agentes como el borohidruro de sodio.
Sustitución: Pueden ocurrir varias reacciones de sustitución, especialmente involucrando los anillos aromáticos y el nitrógeno de la piperidina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.
Sustitución: Reactivos como sulfato de dimetilo y cloroformato de fenilo se utilizan para reacciones de alquilación y desalquilación.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de piperidina sustituidos y sus formas oxidadas o reducidas correspondientes .
Comparación Con Compuestos Similares
Naloxone: Another μ-opioid receptor antagonist, but it crosses the blood-brain barrier and is used to reverse opioid overdose.
Naltrexone: Similar to naloxone but has a longer duration of action and is used for opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting μ-opioid receptor antagonist like LY-246736 dihydrate, used to treat opioid-induced constipation.
Uniqueness: LY-246736 dihydrate is unique in its high selectivity for μ-opioid receptors and its inability to cross the blood-brain barrier, making it ideal for targeting peripheral opioid effects without affecting central opioid functions .
Propiedades
IUPAC Name |
(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRTMOCVGHUEO-RXDLHWJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579305 | |
| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244206-52-8 | |
| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)

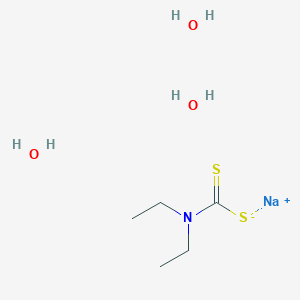

![Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B28890.png)
